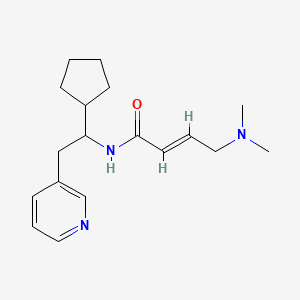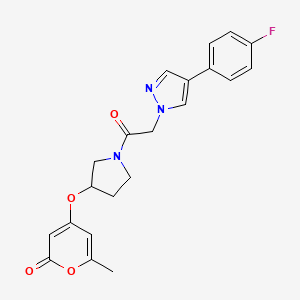![molecular formula C18H27N3O B2417546 N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide CAS No. 2411298-50-3](/img/structure/B2417546.png)
N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of enamide derivatives and has been studied for its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide is not fully understood. However, studies have suggested that this compound may interact with GABA receptors, COX-2 enzymes, and TRPV1 channels (Zhang et al., 2016). These interactions may lead to the modulation of neurotransmitter release, inhibition of inflammatory mediators, and reduction of pain perception.
Biochemical and Physiological Effects:
This compound has been reported to have anticonvulsant, anti-inflammatory, and analgesic effects in animal models (Zhang et al., 2016). Moreover, this compound has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines (Zhang et al., 2016). These effects may be attributed to the interaction of this compound with GABA receptors, COX-2 enzymes, and TRPV1 channels.
Avantages Et Limitations Des Expériences En Laboratoire
N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. Moreover, it has been shown to have pharmacological properties that can be studied in animal models. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. In addition, the compound may have potential side effects that need to be investigated.
Orientations Futures
There are several future directions for the study of N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide. One direction is to investigate its potential therapeutic effects in human subjects. Another direction is to further elucidate its mechanism of action and pharmacological properties. Moreover, the compound can be modified to improve its pharmacokinetic and pharmacodynamic properties. Additionally, the compound can be studied for its potential effects on other biological targets. Finally, more research is needed to investigate the potential side effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential pharmacological properties. It has been studied for its anticonvulsant, anti-inflammatory, and analgesic effects in animal models. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. The compound has advantages for lab experiments, but there are also limitations to its use. Finally, there are several future directions for the study of this compound, including investigating its potential therapeutic effects in human subjects and further elucidating its pharmacological properties.
Méthodes De Synthèse
The synthesis of N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide involves the reaction of cycloheptylamine with 2-(cyclopropylmethyl)pyrazol-3-carbaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then treated with prop-2-enoyl chloride to obtain the final product. This synthesis method has been reported in a scientific article by Zhang et al. (2016).
Applications De Recherche Scientifique
N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide has been studied for its potential pharmacological properties. It has been reported to have anticonvulsant, anti-inflammatory, and analgesic effects in animal models (Zhang et al., 2016). Moreover, this compound has been studied for its ability to interact with various biological targets such as GABA receptors, COX-2 enzymes, and TRPV1 channels (Zhang et al., 2016). These studies have suggested that this compound may have therapeutic potential for the treatment of various diseases such as epilepsy, inflammation, and pain.
Propriétés
IUPAC Name |
N-cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-2-18(22)20(16-7-5-3-4-6-8-16)14-17-11-12-19-21(17)13-15-9-10-15/h2,11-12,15-16H,1,3-10,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALAQXAWBWZYBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=NN1CC2CC2)C3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide](/img/structure/B2417467.png)
![tert-butyl 3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate](/img/structure/B2417468.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2417470.png)
![5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2417471.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide](/img/structure/B2417473.png)


![N-(2,4-difluorophenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2417476.png)
![2-[[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2417478.png)
![1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2417480.png)
![N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417481.png)
